molecular formula C9H11BrClNO B15236020 2-(5-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-ol

2-(5-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-ol

Cat. No.: B15236020
M. Wt: 264.54 g/mol
InChI Key: QAYQCZCFFIBLAL-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-ol is an organic compound that belongs to the class of phenethylamines. This compound is characterized by the presence of a bromine and chlorine atom on the phenyl ring, a methylamino group, and an ethan-1-ol moiety. Compounds of this nature are often studied for their potential pharmacological properties and synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-ol typically involves the following steps:

    Halogenation: The starting material, 2-chlorophenyl, undergoes bromination to introduce the bromine atom at the 5-position.

    Amination: The brominated intermediate is then subjected to a nucleophilic substitution reaction with methylamine to introduce the methylamino group.

    Hydroxylation: Finally, the ethan-1-ol moiety is introduced through a hydroxylation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Continuous Flow Reactors: To ensure precise control over reaction conditions and improve yield.

    Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as recrystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to remove the halogen atoms or reduce the hydroxyl group.

    Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, primary and secondary amines.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Dehalogenated compounds, alcohols.

    Substitution Products: Amines, ethers.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as an intermediate in the synthesis of more complex organic molecules.

    Study of Reaction Mechanisms: Helps in understanding the behavior of halogenated phenethylamines in various chemical reactions.

Biology and Medicine

    Pharmacological Studies: Investigated for potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Biochemical Research: Used to study the interaction of halogenated compounds with biological systems.

Industry

    Chemical Manufacturing: Utilized in the production of specialty chemicals and pharmaceuticals.

    Material Science: Explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms may enhance its binding affinity to these targets, leading to various biological effects. The methylamino group can interact with neurotransmitter systems, potentially influencing neurological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Bromo-2-chlorophenyl)-2-(ethylamino)ethan-1-ol: Similar structure but with an ethylamino group instead of a methylamino group.

    2-(5-Bromo-2-chlorophenyl)-2-(dimethylamino)ethan-1-ol: Contains a dimethylamino group instead of a methylamino group.

    2-(5-Bromo-2-chlorophenyl)-2-(methylamino)propan-1-ol: Similar structure but with a propan-1-ol moiety instead of an ethan-1-ol moiety.

Uniqueness

The unique combination of bromine, chlorine, and methylamino groups in 2-(5-Bromo-2-chlorophenyl)-2-(methylamino)ethan-1-ol may result in distinct chemical reactivity and biological activity compared to its analogs

Properties

Molecular Formula

C9H11BrClNO

Molecular Weight

264.54 g/mol

IUPAC Name

2-(5-bromo-2-chlorophenyl)-2-(methylamino)ethanol

InChI

InChI=1S/C9H11BrClNO/c1-12-9(5-13)7-4-6(10)2-3-8(7)11/h2-4,9,12-13H,5H2,1H3

InChI Key

QAYQCZCFFIBLAL-UHFFFAOYSA-N

Canonical SMILES

CNC(CO)C1=C(C=CC(=C1)Br)Cl

Origin of Product

United States

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